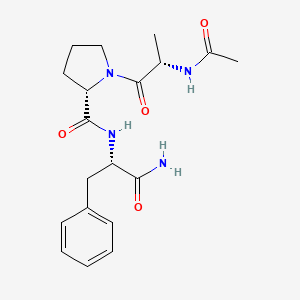

N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide

Beschreibung

N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide is a synthetic tripeptide comprising three amino acid residues: N-acetyl-L-alanine, L-proline, and L-phenylalaninamide. The N-terminal alanine is acetylated, a common modification to enhance metabolic stability and modulate bioavailability. The inclusion of proline introduces conformational rigidity due to its cyclic structure, while phenylalaninamide provides aromatic and hydrophobic properties.

Eigenschaften

CAS-Nummer |

60240-13-3 |

|---|---|

Molekularformel |

C19H26N4O4 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H26N4O4/c1-12(21-13(2)24)19(27)23-10-6-9-16(23)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,26)/t12-,15-,16-/m0/s1 |

InChI-Schlüssel |

IBXGHZUDNHEUQO-RCBQFDQVSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves several steps, starting from readily available starting materials. One common approach is the stepwise assembly of the molecule through a series of condensation reactions, protection and deprotection steps, and stereoselective synthesis techniques.

Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine.

Condensation Reactions: The initial step involves the formation of an amide bond between (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine under controlled conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, which is facilitated by the use of suitable catalysts and reaction conditions.

Protection and Deprotection: Throughout the synthesis, protecting groups are employed to safeguard reactive functional groups, which are later removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2.2. Anti-inflammatory Properties

Modified peptides have been explored for their anti-inflammatory effects. For example, carnosine, another dipeptide, has been shown to reduce inflammation markers and oxidative stress . Given the structural characteristics of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide, it may similarly modulate inflammatory responses.

3.1. Amidation Techniques

The synthesis of N-acetyl derivatives often involves amidation reactions that can lead to racemization if not controlled properly. A study focused on the amidation of N-acetyl-l-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) revealed that specific reaction conditions could minimize racemization and enhance yield . This knowledge is critical for producing stable forms of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide with structurally or functionally related peptides, emphasizing sequence variations, modifications, and applications:

*Calculated based on residue masses (Ala: 89.09, Pro: 115.13, Phe: 165.19, Ac: 42.04, NH₂: 16.02).

Key Structural and Functional Differences:

Terminal Modifications: Acetylation in N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide and N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide improves stability compared to non-acetylated analogs like Apelin-13, which uses pyroglutamate for N-terminal protection . The 7-methoxycoumarin tag in the fluorescent peptide enables real-time enzymatic activity tracking, a feature absent in simpler tripeptides .

Residue-Specific Properties :

- Proline’s presence induces β-turn structures , critical for receptor binding in peptides like Rusalatide Acetate .

- 4-Nitro-Phe in the alaninamide derivative enhances spectroscopic utility but reduces solubility compared to unmodified phenylalanine .

Biological Applications :

- Larger peptides (e.g., Rusalatide Acetate ) are optimized for tissue repair due to multidomain interactions, while smaller tripeptides like the target compound are tools for mechanistic studies .

Biologische Aktivität

N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide is a synthetic peptide that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Overview

N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide is a tripeptide comprising three amino acids: N-acetylated alanine, proline, and phenylalanine. The acetylation at the N-terminus is significant as it influences the peptide's stability and bioactivity. Acetylation is a common post-translational modification that affects protein function and interactions .

The biological activity of N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide can be attributed to several mechanisms:

- Receptor Interaction : Peptides often function by binding to specific receptors, modulating signaling pathways that can lead to various physiological responses.

- Antioxidant Properties : Some studies suggest that peptides with aromatic residues, like phenylalanine, may exhibit antioxidant activity, potentially reducing oxidative stress in cells .

- Neuroprotective Effects : Research indicates that certain dipeptides can influence neuroprotective pathways, which may be relevant for conditions like neurodegeneration .

1. Antioxidant Activity

Research has shown that N-acetylated peptides can act as antioxidants. For example, N-acetyl-L-phenylalanine has been studied for its ability to scavenge free radicals, which may help in mitigating oxidative damage in cells .

2. Neuroprotective Effects

N-Acetyl-L-alanylalanylamide and similar compounds have been evaluated for their neuroprotective effects. In vitro studies indicate potential benefits in protecting neuronal cells from apoptosis induced by oxidative stress .

3. Cosmetic Applications

Peptides are increasingly used in cosmetic formulations for their ability to enhance skin health. The acetylated form of peptides can improve skin penetration and efficacy, making them valuable in anti-aging products .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of various acetylated peptides on neuronal cell lines exposed to oxidative stress. Results indicated that N-acetyl-L-alanylalanylamide significantly reduced cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant activity, N-acetyl-L-phenylalanine was shown to reduce lipid peroxidation in human fibroblasts under oxidative stress conditions. This suggests its utility in formulations aimed at protecting skin from environmental damage .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Stepwise peptide synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Acetylation of the N-terminus (e.g., using acetic anhydride in alkaline conditions) and amidation of the C-terminus are critical .

- Optimization : Monitor coupling efficiency via Kaiser test or HPLC. Adjust solvent polarity (e.g., DMF/DCM mixtures) and activate carboxyl groups with HOBt/DIC .

- Example Protocol :

| Step | Reagent/Condition | Purpose | Yield Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, NaOH (1M) | N-terminal blocking | ~85% |

| Pro-Phe coupling | HOBt/DIC, DMF | Amide bond formation | 70-90% |

Q. How can researchers validate the structural integrity of this tripeptide post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to assess purity .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (expected [M+H]+: ~432.5 g/mol) .

- NMR : ¹H and ¹³C NMR to verify stereochemistry and backbone connectivity (e.g., proline’s δ-protons at ~3.5–4.5 ppm) .

Q. What are the key stability considerations for this compound under experimental storage?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C in amber vials to prevent hydrolysis of the amide bond. Avoid prolonged exposure to moisture or acidic/basic conditions .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How does the proline residue influence the conformational dynamics of this tripeptide in biological systems?

- Methodological Answer :

- Computational Modeling : Use MD simulations (e.g., GROMACS) to analyze proline’s role in inducing β-turns or kinks. Compare with circular dichroism (CD) spectra for secondary structure validation .

- Biological Assays : Test protease resistance (e.g., trypsin/chymotrypsin) to assess rigidity conferred by proline .

Q. What strategies can mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Employ enzymatic methods (e.g., acylase I) to hydrolyze undesired D-isomers. Validate via chiral HPLC with cellulose-based columns .

- Process Control : Implement in-line FTIR to monitor reaction progress and adjust acylation kinetics .

Q. How can researchers investigate the tripeptide’s interaction with membrane-bound receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (Ka/Kd) in real-time .

- Fluorescence Polarization : Label the peptide with FITC and quantify receptor affinity in lipid bilayers .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this peptide?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions .

- Peptide Solubility : Apply COSMO-RS to model solubility in aqueous buffers .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for this tripeptide across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized units (e.g., IC50 vs. EC50) and adjust for assay conditions (pH, temperature).

- Experimental Replication : Reproduce key studies with controlled variables (e.g., cell line, incubation time). Cross-reference with structural analogs (e.g., N-Acetyl-L-phenylalanine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.